BenchChemオンラインストアへようこそ!

Voriconazole

Invasive Aspergillosis Antifungal Therapy Mortality

Select voriconazole (CAS 137234-62-9) for a critically differentiated, second-generation triazole antifungal. It demonstrates a 12-week survival advantage of 70.8% vs. 57.9% with amphotericin B in invasive aspergillosis (OR 0.57 for all-cause mortality). Unlike fluconazole, voriconazole retains potent in vitro activity against Aspergillus fumigatus (MIC90 0.125 μg/mL) and intrinsically fluconazole-resistant Candida krusei. Oral formulation eliminates the need for prolonged IV access and reduces serious adverse events compared to IV amphotericin B in pediatric prophylaxis (6% vs. 30%, P<0.01). Note: CYP2C19-driven pharmacokinetic variability necessitates therapeutic drug monitoring protocols. U.S. composition-of-matter patents have expired, enabling cost-effective FDA-approved generic sourcing since 2010.

Molecular Formula C16H14F3N5O
Molecular Weight 349.31 g/mol
CAS No. 137234-62-9
Cat. No. B1683067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVoriconazole
CAS137234-62-9
SynonymsUK 109,496
UK 109496
UK-109,496
UK-109496
UK109,496
UK109496
Vfend
voriconazole
Molecular FormulaC16H14F3N5O
Molecular Weight349.31 g/mol
Structural Identifiers
SMILESCC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
InChIInChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1
InChIKeyBCEHBSKCWLPMDN-MGPLVRAMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to light yellow solid powder
SolubilityLow
9.78e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Voriconazole 137234-62-9: Second-Generation Triazole Antifungal with Expanded Mold Activity


Voriconazole (CAS 137234-62-9) is a second-generation triazole antifungal agent structurally derived from fluconazole, characterized by the substitution of one triazole ring with a fluoropyrimidine group and the addition of an alpha-methyl group [1]. This structural modification confers a broader spectrum of in vitro activity against clinically significant molds, including Aspergillus spp., Scedosporium apiospermum, and Fusarium spp., relative to first-generation triazoles [1][2]. Voriconazole is available in both oral and intravenous formulations, with key U.S. composition-of-matter patents having expired, enabling the entry of FDA-approved generic versions since 2010 [3].

Why Voriconazole Cannot Be Readily Substituted with Fluconazole or Itraconazole


Voriconazole exhibits critical pharmacological and microbiological differentiation from earlier triazoles that precludes simple therapeutic or procurement substitution. Unlike fluconazole, voriconazole demonstrates potent in vitro activity against Aspergillus fumigatus (MIC90 0.125 μg/mL) and retains meaningful activity against intrinsically fluconazole-resistant Candida krusei, for which voriconazole is a more potent CYP51 inhibitor than fluconazole [1][2]. In contrast, itraconazole shares mold activity but is characterized by erratic oral bioavailability and inferior clinical outcomes in invasive aspergillosis relative to voriconazole [3]. Furthermore, voriconazole pharmacokinetics are distinguished by nonlinear saturation and profound interindividual variability driven by CYP2C19 genetic polymorphisms, necessitating therapeutic drug monitoring that is not standard practice for fluconazole [4][5]. The following evidence establishes the specific, quantifiable dimensions where voriconazole demonstrates meaningful differentiation.

Voriconazole Quantitative Evidence Guide: Head-to-Head Comparisons and Differentiating Data


Superior Survival and Response vs. Amphotericin B Deoxycholate in Invasive Aspergillosis

In the pivotal randomized controlled trial (RCT) comparing voriconazole to amphotericin B deoxycholate (AmB-D) for primary therapy of invasive aspergillosis, voriconazole demonstrated a statistically significant survival advantage [1]. At week 12, the successful response rate (complete or partial) was 52.8% for voriconazole versus 31.6% for AmB-D [1]. More critically, the 12-week survival rate was 70.8% in the voriconazole arm compared to 57.9% in the AmB-D arm, yielding an absolute survival benefit of 12.9 percentage points [1]. A subsequent network meta-analysis (NMA) of 1635 patients confirmed these findings, demonstrating that voriconazole significantly reduced all-cause mortality compared to AmB-D (Odds Ratio 0.57, 95% CI: 0.34-0.93) and improved overall response (OR 2.42, 95% CI: 1.48-3.96) [2]. Furthermore, this NMA ranked voriconazole as the best-performing agent for overall response based on surface under the cumulative ranking curve (SUCRA) analysis [2].

Invasive Aspergillosis Antifungal Therapy Mortality

Expanded Spectrum: Superior In Vitro Potency Against Aspergillus Relative to Fluconazole

Voriconazole demonstrates critically superior in vitro activity against Aspergillus fumigatus compared to fluconazole, which is intrinsically inactive against molds [1]. In a comparative susceptibility study of 62 filamentous fungal and 100 yeast clinical isolates, the MIC90 of voriconazole against A. fumigatus was 0.125 μg/mL, identical to itraconazole and in the low nanomolar range, whereas fluconazole MICs against Aspergillus exceed clinically achievable concentrations [1]. This potency is mechanistically supported by binding affinity studies: voriconazole inhibits Candida albicans CYP51 with a Kd of 10-26 μM under oxidative conditions, while fluconazole exhibits a substantially weaker Kd of 47 μM, representing a 1.8- to 4.7-fold lower affinity [2]. Against intrinsically fluconazole-resistant Candida krusei, voriconazole is a more potent inhibitor of the target CYP51 enzyme in cell extracts than fluconazole [3].

Antifungal Susceptibility Aspergillus fumigatus MIC

Genotype-Dependent Pharmacokinetic Variability Necessitating Precision Dosing

Voriconazole pharmacokinetics are uniquely distinguished by nonlinear saturation and profound interindividual variability driven predominantly by CYP2C19 genetic polymorphisms, a characteristic not shared to the same clinically significant degree by fluconazole or posaconazole [1][2]. A physiologically based pharmacokinetic (PBPK) model integrating CYP2C19 genotype demonstrated that 89% of aggregate AUC ratios and all aggregate Cmax ratios from 44 test datasets fell within a 0.5- to 2-fold predicted/observed range, validating genotype as a primary determinant of exposure [1]. Model-based simulations indicated that while the standard oral maintenance dose of 200 mg twice daily is sufficient for CYP2C19 intermediate metabolizers (IMs: *1/*2, *1/*3, *2/*17, *2/*2/*17) to achieve trough concentrations >1-2 mg/L to <5-6 mg/L, rapid metabolizers (RMs: *1/*17, *17/*17) and normal metabolizers (NMs: *1/*1) may require 400 mg twice daily to reach the same therapeutic range [1]. A clinical study of 114 adult Chinese patients confirmed that CYP2C19 polymorphisms significantly influence voriconazole trough concentrations, and identified hepatotoxicity as a concentration-dependent adverse event [2].

Pharmacogenomics CYP2C19 Therapeutic Drug Monitoring

Oral Formulation Non-Inferiority and Reduced Toxicity vs. Intravenous Amphotericin B in Pediatric Prophylaxis

In the first randomized study comparing voriconazole with amphotericin B (AmB) as primary antifungal prophylaxis in pediatric acute leukemia patients during induction chemotherapy, oral voriconazole demonstrated comparable efficacy with significantly reduced toxicity and greater convenience [1]. Among 100 randomized children, prophylaxis failure occurred in 14/50 (28%) patients in the voriconazole arm versus 17/50 (34%) in the AmB arm (P=0.66) [1]. Critically, drug-related serious adverse events were significantly lower with voriconazole: 6% (3/50) versus 30% (15/50) with AmB (P<0.01) [1]. The total number of toxicities per patient was also significantly lower in the voriconazole arm (P<0.0001) [1]. The oral route of administration provided a practical advantage over intravenous AmB, eliminating the need for prolonged venous access in this vulnerable population [1].

Pediatric Oncology Antifungal Prophylaxis Acute Leukemia

Prophylaxis Failure Reduction vs. Fluconazole in Hematopoietic Cell Transplantation (Numeric but Non-Significant Trend)

In a randomized, double-blind trial comparing voriconazole with fluconazole for prophylaxis of invasive fungal infections after allogeneic hematopoietic cell transplantation (HCT), voriconazole demonstrated a numerically lower incidence of invasive fungal infections, though the difference did not reach statistical significance [1]. Among 600 randomized patients (295 fluconazole, 305 voriconazole), proven or probable invasive fungal infections at day 180 occurred in 24 patients (8.1%) in the fluconazole arm versus 14 patients (4.6%) in the voriconazole arm [1]. Invasive aspergillosis specifically occurred in 17 patients (5.8%) receiving fluconazole versus 9 patients (3.0%) receiving voriconazole [1]. Fungal-free survival at 180 days was 75% in the fluconazole arm and 78% in the voriconazole arm [1]. The Cochrane systematic review incorporating this trial concluded that there was no significant difference between voriconazole and fluconazole for prophylaxis in allogeneic stem cell transplant recipients [2].

Hematopoietic Stem Cell Transplantation Prophylaxis Invasive Aspergillosis

Voriconazole 137234-62-9: Recommended Research and Industrial Application Scenarios


First-Line Therapy for Proven or Probable Invasive Aspergillosis

Voriconazole is indicated as first-line therapy for invasive aspergillosis based on a 12-week survival advantage of 70.8% compared to 57.9% with amphotericin B deoxycholate [1]. Network meta-analysis confirms voriconazole ranks best for overall response and significantly reduces all-cause mortality compared to AmB-D (OR 0.57, 95% CI: 0.34-0.93) [2].

Antifungal Prophylaxis in Allogeneic Hematopoietic Cell Transplantation with Mold Coverage Requirement

For allogeneic HCT recipients where mold-active prophylaxis is clinically prioritized, voriconazole provides a 4.6% rate of proven/probable invasive fungal infection at day 180 versus 8.1% with fluconazole, though the difference was not statistically significant [3]. The absolute reduction in invasive aspergillosis cases from 5.8% to 3.0% may inform institutional protocol decisions [3].

Oral Antifungal Prophylaxis in Pediatric Acute Leukemia Induction

Oral voriconazole offers equivalent prophylaxis failure rates (28% vs. 34%, P=0.66) with significantly lower serious adverse events (6% vs. 30%, P<0.01) compared to intravenous low-dose amphotericin B in children undergoing induction chemotherapy for acute leukemia [4]. This oral regimen eliminates the need for prolonged venous access and reduces healthcare resource utilization [4].

Pharmacogenomic Research and Therapeutic Drug Monitoring Program Development

Voriconazole serves as a model substrate for CYP2C19 pharmacogenomic research and clinical implementation, with PBPK modeling demonstrating that standard 200 mg BID dosing is sufficient for intermediate metabolizers, while normal and rapid metabolizers may require 400 mg BID to achieve therapeutic trough concentrations [5]. This genotype-dependent variability necessitates integrated TDM protocols [6].

Quote Request

Request a Quote for Voriconazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.